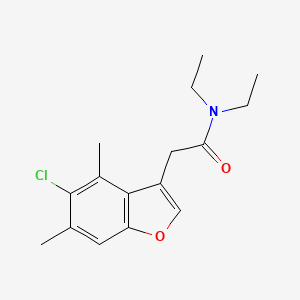![molecular formula C16H15Cl2NOS B4982050 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4982050.png)
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, also known as DMTB, is a chemical compound that has gained attention in the scientific research community for its potential applications in drug development and disease treatment.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide involves its interaction with the microtubule network in cells. 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide binds to the colchicine binding site on tubulin, a protein that makes up microtubules, causing the destabilization of microtubules and preventing cell division. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. It has also been found to have antioxidant properties, reducing oxidative stress in cells.
Advantages and Limitations for Lab Experiments
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. However, it is important to note that 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is a toxic compound and must be handled with care. Additionally, its mechanism of action is not yet fully understood, and further research is needed to fully explore its potential applications.
Future Directions
There are several future directions for research on 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. One area of interest is the development of new cancer treatments based on 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. Further research is needed to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, there is a need for more research on the mechanism of action of 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, which could lead to the development of new drugs targeting the microtubule network in cells.
Conclusion
In conclusion, 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is a promising compound with potential applications in drug development and disease treatment. Its anti-cancer properties, anti-inflammatory effects, and antioxidant properties make it a promising candidate for further research. However, its toxicity and limited understanding of its mechanism of action highlight the need for caution and further investigation.
Synthesis Methods
The synthesis of 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide involves a series of chemical reactions, starting with the reaction of 2,4-dichlorobenzoyl chloride with 4-methylthiophenol in the presence of a base catalyst. This produces 2,4-dichloro-N-(4-methylphenylthio)benzamide, which is then reacted with ethylene diamine in the presence of a reducing agent to yield 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide.
Scientific Research Applications
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been found to have potential applications in drug development and disease treatment. In particular, it has been studied for its anti-cancer properties. Research has shown that 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide can induce apoptosis in cancer cells, inhibiting their growth and proliferation. 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer treatments.
properties
IUPAC Name |
2,4-dichloro-N-[2-(4-methylphenyl)sulfanylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-2-5-13(6-3-11)21-9-8-19-16(20)14-7-4-12(17)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBKFBMFGEXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4981969.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B4981990.png)
![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)


![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4982035.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B4982037.png)
![5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4982047.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxo-1-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4982054.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)